Cas no 2137987-20-1 (1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one)

1-(6-フルオロ-2,3-ジヒドロ-1-ベンゾフラン-2-イル)ブタン-1-オンは、フッ素置換基を有するジヒドロベンゾフラン骨格を特徴とする有機化合物です。この化合物は、6位のフッ素原子により電子求引性が向上し、反応性や安定性に優れた特性を示します。2,3-ジヒドロベンゾフラン構造は剛直な骨格を提供し、分子設計において立体選択性の制御が可能です。ブタノン部位は求電子性カルボニル基として、各種求核試薬との反応に適しています。医薬品中間体や機能性材料の合成において、高い反応効率と構造多様性を実現する有用なビルディングブロックです。特にフッ素原子の導入により、生体利用性や代謝安定性の向上が期待されます。

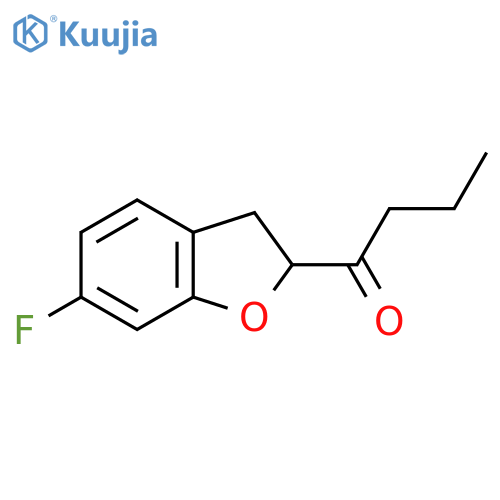

2137987-20-1 structure

商品名:1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-745006

- 1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one

- 2137987-20-1

- 1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one

-

- インチ: 1S/C12H13FO2/c1-2-3-10(14)12-6-8-4-5-9(13)7-11(8)15-12/h4-5,7,12H,2-3,6H2,1H3

- InChIKey: MSZLVQHMTSSNKL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1)OC(C(CCC)=O)C2

計算された属性

- せいみつぶんしりょう: 208.08995782g/mol

- どういたいしつりょう: 208.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745006-1.0g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 1.0g |

$1458.0 | 2024-05-23 | |

| Enamine | EN300-745006-0.5g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 0.5g |

$1399.0 | 2024-05-23 | |

| Enamine | EN300-745006-0.25g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 0.25g |

$1341.0 | 2024-05-23 | |

| Enamine | EN300-745006-0.1g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 0.1g |

$1283.0 | 2024-05-23 | |

| Enamine | EN300-745006-2.5g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 2.5g |

$2856.0 | 2024-05-23 | |

| Enamine | EN300-745006-5.0g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 5.0g |

$4226.0 | 2024-05-23 | |

| Enamine | EN300-745006-0.05g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 0.05g |

$1224.0 | 2024-05-23 | |

| Enamine | EN300-745006-10.0g |

1-(6-fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one |

2137987-20-1 | 95% | 10.0g |

$6266.0 | 2024-05-23 |

1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2137987-20-1 (1-(6-Fluoro-2,3-dihydro-1-benzofuran-2-yl)butan-1-one) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量